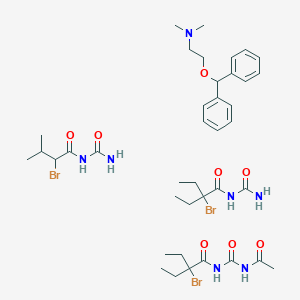
Benzylthiouracil
Overview
Description
Synthesis Analysis
The synthesis of Benzylthiouracil and related compounds often involves complex reactions that result in the formation of heterocyclic structures, which are central to their chemical behavior and properties. For instance, the literature describes various methodologies for synthesizing benzothiazole and benzimidazole derivatives, which share a similar heterocyclic nature to this compound. Techniques such as palladium-catalyzed direct C–H arylation and reactions involving 2-mercaptobenzazoles highlight the diverse synthetic approaches employed in producing these compounds, showcasing the chemical flexibility and reactivity of the thiouracil moiety within different chemical contexts (Rossi et al., 2014); (Vessally et al., 2018).
Molecular Structure Analysis
The molecular structure of this compound, like its synthetic analogs, is characterized by a complex arrangement of atoms that form a heterocyclic core. This structure plays a crucial role in determining its chemical reactivity and interactions. The structural analysis and understanding of such compounds are often facilitated through studies focusing on their molecular frameworks, such as benzothiazoles and benzimidazoles, which exhibit a wide range of biological activities due to their distinctive molecular arrangements (Ahmed et al., 2012).
Chemical Reactions and Properties
The chemical reactivity of this compound encompasses its ability to undergo various chemical transformations, including those involving its thiouracil moiety. Research on related compounds demonstrates a rich chemistry, particularly in C-H bond functionalization, which is relevant for modifying the chemical structure and properties of this compound derivatives. Metalloporphyrin-catalyzed reactions, for instance, provide insights into the types of chemical modifications that can be achieved through selective functionalization techniques (Che et al., 2011).
Scientific Research Applications
Benzylthiouracil and Vasculitis
Research has shown that this compound is associated with antineutrophil cytoplasmic antibody-positive vasculitis. This was demonstrated in a pediatric case where a patient treated with this compound for Graves' disease developed ANCA-positive vasculitis with pulmonary hemorrhage, responding to corticosteroids and discontinuation of this compound (Thabet et al., 2006). Another study reported severe vasculitis with alveolar hemorrhage and renal involvement in patients with Graves' disease treated by this compound (Kaaroud et al., 2012).
Crystal Structures and Polymorphism
The crystal structures of dimorphic this compound, used against hyperthyroidism, have been redetermined. These studies have demonstrated the conformational versatility of the this compound molecule and its dimorphism, providing insights into its structural behavior and stability under different conditions (Rietveld et al., 2021).
Detection Methods
High-Performance Liquid Chromatography (HPLC) coupled with post-column iodine-azide reaction has been employed for the determination of this compound in urine. This method does not require extraction or preconcentration of the sample, enhancing the efficiency of detecting this compound in biological samples (Zakrzewski, 2009).
Antiviral Applications
This compound derivatives have been explored for their potential as antiviral agents. A study involving the synthesis of certain 6-(arylthio)uracils and related derivatives revealed marginal activity against HIV-1 and HSV-1 viruses, indicating the potential for this compound to be developed into antiviral drugs (El-Emam et al., 2004).
Molecular Electronics
This compound has been utilized in the field of molecular electronics. A study involving benzene-1,4-dithiol, a structurally similar compound, demonstrated its application in creating a gold-sulfur-aryl-sulfur-gold system for observing charge transport through molecules, a fundamental aspect of molecular-scale electronics (Reed et al., 1997).
Mechanism of Action
Target of Action
Benzylthiouracil (BTU) is an antithyroid preparation . It is a thioamide, closely related to propylthiouracil .
Mode of Action
As a thioamide, it is likely to work similarly to propylthiouracil, inhibiting the production of thyroid hormones .
Biochemical Pathways
As a thioamide, it is likely to inhibit the enzyme thyroid peroxidase, thereby blocking the synthesis of thyroid hormones .
Pharmacokinetics
It is known that BTU is administered orally and excreted renally .
Result of Action
As an antithyroid preparation, it is likely to reduce the levels of thyroid hormones, thereby alleviating symptoms of hyperthyroidism .
Action Environment
It is known that btu has been associated with severe adverse effects, notably vasculitis and subsequent anca-positive glomerulonephritis, as well as isolated reports of lung damage .
Safety and Hazards
properties
IUPAC Name |
6-benzyl-2-sulfanylidene-1H-pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2OS/c14-10-7-9(12-11(15)13-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNXBXCRWXNESOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=O)NC(=S)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30873587 | |
| Record name | 6-Benzyl-2-thiouracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30873587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6336-50-1 | |
| Record name | 6-Benzyl-2-thiouracil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6336-50-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzylthiouracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006336501 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzylthiouracil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13804 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 6336-50-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39511 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6336-50-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6508 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Benzyl-2-thiouracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30873587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-benzyl-2-thiouracil | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.106 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZYLTHIOURACIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PZ35LUM333 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-cyclopropyl-3-methyl-1-phenyl-5-thieno[2,3-c]pyrazolecarboxamide](/img/structure/B1215551.png)



![2,2,2-Trifluoro-N-(6-oxo-6H-dibenzo[b,d]pyran-2-yl)acetamide](/img/structure/B1215557.png)






